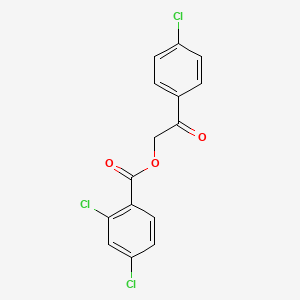![molecular formula C27H24ClN3O3 B10871849 N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10871849.png)
N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a dibenzo[b,e][1,4]diazepine core
Preparation Methods
The synthesis of N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves a multi-step process. One efficient synthetic method reported involves the carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates. This is followed by a Cp2TiCl2/m-phthalic acid/ethanol-catalyzed cyclocondensation under one-pot conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cell growth and apoptosis.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in certain cell lines by activating caspases and inhibiting tubulin polymerization. The compound’s effects on cell growth and apoptosis are mediated through its binding to specific receptors and enzymes involved in these pathways .
Comparison with Similar Compounds
N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can be compared with other similar compounds, such as:
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: This compound also contains a methoxyphenyl group and exhibits similar biological activities.
2-Chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine: Another related compound with a dimethoxyphenyl group, showing different reactivity and applications.
2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: This compound shares the benzodiazepine core but differs in its substituents and overall structure.
Properties
Molecular Formula |
C27H24ClN3O3 |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-(2-methoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C27H24ClN3O3/c1-34-24-12-5-2-7-19(24)26-25-21(9-6-11-23(25)32)30-20-8-3-4-10-22(20)31(26)27(33)29-18-15-13-17(28)14-16-18/h2-5,7-8,10,12-16,26,30H,6,9,11H2,1H3,(H,29,33) |
InChI Key |
CJPWIYWLORULED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=CC=CC=C4N2C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide](/img/structure/B10871780.png)
![2-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}quinoxaline](/img/structure/B10871782.png)
![3-[7-(2-Chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]-1-propanol](/img/structure/B10871785.png)
![4-[(2,6-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10871787.png)
![2-(2,4-dichlorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10871788.png)

![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871810.png)

![methyl 4-[({4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B10871816.png)
![1-(2,4-Dichlorophenyl)-3-[2-(thiophen-2-yl)ethyl]thiourea](/img/structure/B10871818.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10871827.png)
![N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10871841.png)

![4-{[({5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10871850.png)
